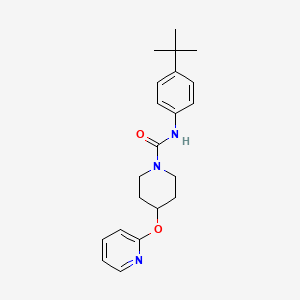

N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Description

N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a piperidine-carboxamide derivative characterized by a tert-butyl-substituted phenyl group at the N-terminus and a pyridin-2-yloxy moiety at the 4-position of the piperidine ring. The tert-butyl group enhances lipophilicity and metabolic stability, while the pyridinyloxy substituent may contribute to π-π stacking interactions with enzymes or receptors .

Properties

IUPAC Name |

N-(4-tert-butylphenyl)-4-pyridin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-21(2,3)16-7-9-17(10-8-16)23-20(25)24-14-11-18(12-15-24)26-19-6-4-5-13-22-19/h4-10,13,18H,11-12,14-15H2,1-3H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVKYMDWTYPYJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or through the hydrogenation of pyridine derivatives.

Introduction of the Pyridin-2-yloxy Group: This step often involves the nucleophilic substitution of a halogenated pyridine derivative with a hydroxy-piperidine intermediate.

Attachment of the tert-Butylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction, where the piperidine ring is alkylated with tert-butylbenzene in the presence of a Lewis acid catalyst.

Formation of the Carboxamide Group: The final step involves the reaction of the piperidine derivative with an appropriate isocyanate or through the direct amidation of a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or other reduced forms.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Research explores its potential as a therapeutic agent, particularly in the fields of oncology and neurology, due to its ability to modulate specific biological pathways.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it might inhibit an enzyme by occupying its active site or activate a receptor by mimicking a natural ligand. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound shares its piperidine-carboxamide core with several analogs, but substituent variations critically influence physicochemical and biological properties:

*Estimated based on functional groups.

Key Observations:

- Halogenation Effects: Bromo or chloro substituents on the benzimidazolone ring (e.g., Compounds 18, 52) improve inhibitory potency against 8-Oxo enzymes compared to non-halogenated analogs, likely due to enhanced electrophilicity and target binding .

- Aromatic Substituents: The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to the dimethylamino group in Compound 52, which may reduce metabolic clearance .

- Pyridine/Pyrimidine Variants : PF3845 and CAS 1775453-84-3 incorporate trifluoromethylpyridine or pyrimidine groups, enhancing binding to RNase or kinase targets via hydrophobic and dipole interactions .

Physicochemical Properties

- Hydrogen Bonding : Compounds with benzimidazolone cores (e.g., 18, 52) exhibit higher H-bond acceptor counts, which may enhance solubility but reduce blood-brain barrier penetration .

Biological Activity

N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a complex structure comprising:

- Piperidine Ring : A six-membered ring containing nitrogen.

- Pyridine Moiety : A six-membered aromatic ring with nitrogen.

- Tert-butyl Group : A branched alkyl group that enhances lipophilicity.

This unique combination of functional groups contributes to its diverse biological activities.

This compound interacts with various biological targets, which include:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction.

- Receptor Modulation : The compound can bind to cellular receptors, triggering signaling pathways that lead to physiological responses.

Antimicrobial Properties

Research has shown that this compound exhibits antimicrobial activity against various pathogens. In vitro studies demonstrated effective inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or function.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Cell Line Studies : In tests against MCF-7 and MDA-MB-231 breast cancer cell lines, the compound exhibited IC50 values ranging from 0.87 to 12.91 μM, indicating significant cytotoxicity compared to standard treatments like 5-Fluorouracil (5-FU) .

| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| MCF-7 | 0.87 | 17.02 |

| MDA-MB-231 | 1.75 | 11.73 |

These results suggest that the compound may induce apoptosis in cancer cells through pathways involving caspase activation.

Case Studies

Q & A

Q. What are the key synthetic routes and critical reaction conditions for synthesizing N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide?

The synthesis typically involves:

- Coupling reactions using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide bond .

- Friedel-Crafts alkylation catalyzed by aluminum chloride (AlCl₃) to attach the tert-butylphenyl group .

- Optimized solvent systems (e.g., dichloromethane or THF) and controlled temperatures (0–25°C) to minimize side reactions .

- Final purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., pyridin-2-yloxy vs. pyridazin-3-yloxy) and tert-butyl group integration .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 320.43 (C₂₁H₂₈N₃O₂) .

- Elemental Analysis : Validates empirical formula (C, H, N, O ratios) to rule out impurities .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Solubility : Moderately lipophilic due to the tert-butyl group; soluble in DMSO (>10 mM) and dichloromethane, sparingly soluble in water (<0.1 mg/mL) .

- Stability : Stable at room temperature in inert atmospheres but prone to hydrolysis in acidic/basic conditions. Store desiccated at -20°C for long-term stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?

- Catalyst Screening : Replace DCC with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to improve coupling efficiency .

- Solvent Polarity : Use dimethylformamide (DMF) to enhance reagent solubility and reduce steric hindrance .

- Temperature Gradients : Gradual warming (0°C → 25°C) during coupling minimizes side-product formation .

Q. How to address discrepancies between computational predictions and experimental spectral data (e.g., NMR chemical shifts)?

- Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-31G*) and experimental ¹³C NMR shifts to identify conformational mismatches .

- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., piperidine ring puckering) .

Q. What strategies are recommended for enhancing biological activity through structural modifications?

- Substituent Replacement : Replace pyridin-2-yloxy with pyrimidin-4-yloxy to modulate binding affinity to kinase targets .

- Bioisosteric Swaps : Substitute the tert-butyl group with trifluoromethyl to improve metabolic stability .

- Molecular Docking : Use AutoDock Vina to predict interactions with therapeutic targets (e.g., carbonic anhydrase isoforms) .

Q. How to resolve conflicting in vitro vs. in vivo efficacy data for this compound?

- ADME Profiling : Assess bioavailability limitations using Caco-2 cell permeability assays and liver microsome stability tests .

- Metabolite Identification : LC-MS/MS to detect rapid hepatic glucuronidation of the pyridin-2-yloxy group .

Methodological Guidance

Q. What protocols are recommended for analyzing compound purity and stability under stress conditions?

- Forced Degradation : Expose to 0.1M HCl (40°C, 24h) and 0.1M NaOH (40°C, 24h), then monitor degradation via HPLC-UV .

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (>200°C indicates thermal stability) .

Q. How to design SAR studies for piperidine carboxamide derivatives?

Q. What in vitro assays are suitable for preliminary target validation?

- Kinase Inhibition : Screen against a panel of 50 kinases at 10 µM to identify IC₅₀ values .

- Cytotoxicity : Use MTT assays in HEK-293 and HepG2 cell lines to assess selectivity .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across different cell lines?

- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) to identify cell-specific pathway activation (e.g., apoptosis vs. autophagy) .

- Off-Target Screening : Use BioMAP panels to detect unintended interactions with GPCRs or ion channels .

Q. Why do computational solubility predictions (e.g., LogP) mismatch experimental measurements?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.